molecular formula C15H14O2 B1583604 4-Ethoxybenzophenone CAS No. 27982-06-5

4-Ethoxybenzophenone

Cat. No.: B1583604
CAS No.: 27982-06-5
M. Wt: 226.27 g/mol
InChI Key: IBRIFDGHXDFGBY-UHFFFAOYSA-N
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Description

4-Ethoxybenzophenone is an organic compound with the molecular formula C15H14O2. It consists of a benzophenone core with an ethoxy group attached to the para position of one of the phenyl rings. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of ethoxybenzene (phenetole) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing byproducts and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted benzophenones.

Scientific Research Applications

4-Ethoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, coatings, and UV absorbers.

Mechanism of Action

The mechanism of action of 4-Ethoxybenzophenone involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The ethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

    4-Methoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Hydroxybenzophenone: Contains a hydroxyl group, making it more polar.

    4-Chlorobenzophenone: Has a chlorine atom, affecting its reactivity and applications.

Uniqueness of 4-Ethoxybenzophenone: this compound is unique due to its balance of lipophilicity and reactivity. The ethoxy group provides a moderate level of electron-donating ability, influencing its chemical behavior and making it suitable for a variety of applications in different fields.

Properties

IUPAC Name

(4-ethoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRIFDGHXDFGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289817
Record name 4-Ethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27982-06-5
Record name 27982-06-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Ethoxybenzophenone used in polymer synthesis?

A1: this compound serves as a key building block for creating phenolic resins. It reacts with diols, like 1,4-butanediol or ethane diol, in a condensation reaction, typically catalyzed by polyphosphoric acid [, , ]. These resins can then be used to chelate lanthanide ions, forming polymer-metal complexes with various applications [, , ].

Q2: What are the catalytic applications of the polymer-metal complexes derived from this compound?

A2: Research suggests that the polychelates formed with lanthanide ions and this compound-based resins demonstrate promising catalytic activity in organic synthesis [, , ]. While the specific reactions catalyzed weren't detailed in the provided abstracts, their effectiveness and efficiency are highlighted [, ].

Q3: Are there any concerns regarding the toxicity of DMEBP?

A4: Studies indicate that while DMEBP shows promise as an NQO1 inducer, it exhibited a narrow therapeutic window and toxicity to lung cells at higher concentrations (1-2 µM) []. This highlights the importance of further research to determine safe and effective dosages.

Q4: What analytical techniques are employed to characterize this compound-based resins and their polychelates?

A4: Several techniques are used to characterize these compounds, including:

  • Elemental analysis: To determine the elemental composition of the resin and polychelates [, , ].
  • Electronic spectra and magnetic susceptibilities: To analyze the electronic structure and magnetic properties of the polychelates, especially those containing lanthanide ions [, , ].
  • FTIR and NMR spectroscopy: To elucidate the structure and bonding within the resin and polychelates [, , ].
  • Thermogravimetric analysis: To assess the thermal stability and degradation patterns of the materials [, , ].
  • Scanning electron microscopy: To visualize the morphology and surface characteristics of the resin and polychelates [].
  • Vapor pressure osmometry: To determine the number average molecular weight (Mn) of the resin [, ].

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